molecular formula C19H22N2O5S B2617673 N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-91-9

N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2617673
CAS No.: 893093-91-9
M. Wt: 390.45
InChI Key: GSJYAYGCWUUMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[b]thiophene core substituted at position 2 with a 3,4,5-trimethoxybenzamido group and at position 3 with an N-methyl carboxamide. The trimethoxybenzoyl moiety is known for enhancing lipophilicity and binding affinity to biological targets, such as tubulin or mitochondrial proteins, due to its electron-rich aromatic system . Its synthesis likely involves amidation of a 2-amino-cyclopenta[b]thiophene-3-carboxamide precursor with 3,4,5-trimethoxybenzoyl chloride, analogous to methods described for related compounds .

Properties

IUPAC Name

N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-20-18(23)15-11-6-5-7-14(11)27-19(15)21-17(22)10-8-12(24-2)16(26-4)13(9-10)25-3/h8-9H,5-7H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJYAYGCWUUMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a benzamido compound. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation reactions .

Chemical Reactions Analysis

N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with cellular receptors and enzymes, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Core Modifications

The cyclopenta[b]thiophene scaffold is shared among several analogs, but substitutions at positions 2 and 3 dictate pharmacological and physicochemical properties:

Compound Name Position 2 Substitution Position 3 Substitution Key Features Reference
Target compound 3,4,5-Trimethoxybenzamido N-methyl carboxamide High lipophilicity; potential mitochondrial or tubulin targeting
N-Phenyl-2-(thiophene-2-carboxamido) derivative Thiophene-2-carboxamido Phenyl carboxamide Reduced electron density; possible altered target specificity
4-Methoxybenzamido analog 4-Methoxybenzamido N-methyl carboxamide Simplified substitution; lower steric hindrance
Thiazole-5-carboxamide derivative 4-Methyl-2-phenylthiazole-5-carboxamide Cyano group Increased π-π stacking potential; enhanced metabolic stability
Cyano-naphthyl derivatives (e.g., 36a) Naphthalen-2-ylprop-2-enamide Cyano group Extended aromatic system; potential anti-proliferative activity

Pharmacological Implications

  • Anti-Proliferative Activity : Analogs with extended aromatic systems (e.g., naphthyl or benzodioxol groups) exhibit enhanced cytotoxicity in cancer models, likely due to tubulin polymerization inhibition .
  • Electron-Donating Effects: The 3,4,5-trimethoxy group in the target compound may improve binding to hydrophobic pockets in proteins compared to single-methoxy or non-aromatic substituents .

Physicochemical Properties

  • Solubility: The target compound is typically dissolved in DMSO for in vitro studies (e.g., 10 mM stock solutions), similar to its 2-amino-cyclopenta[b]thiophene-3-carboxamide precursor .
  • Stability : Storage at -80°C is recommended for carboxamide derivatives to prevent hydrolysis, as seen in related compounds .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide derivatives with 3,4,5-trimethoxybenzoyl chloride. Key steps include:

  • Amide Bond Formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or DMF under nitrogen to prevent hydrolysis .
  • Methylation : Introduction of the N-methyl group via reductive alkylation with methyl iodide or formaldehyde/NaBH₃CN, optimized at 0–25°C to minimize side reactions .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/water mixtures) improves purity (>95% by LC-MS) .
    Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity but may require rigorous drying), stoichiometric ratios (excess acyl chloride drives reaction completion), and temperature control (prevents decomposition of trimethoxybenzoyl groups).

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the cyclopenta[b]thiophene core (e.g., δ 2.6–3.2 ppm for methylene protons in the cyclopentane ring) and integration ratios for methoxy groups (δ 3.8–4.0 ppm, 9H total) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₂₂H₂₅N₂O₅S: 429.1485) ensures molecular formula accuracy .
  • HPLC-PDA : Purity assessment using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
    Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl 2-(4-nitrobenzamido)-cycloheptabthiophene derivatives) to resolve ambiguities .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictions in biological activity data (e.g., antibacterial vs. anticancer) observed in structurally related thiophene-carboxamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., methoxy vs. nitro groups on the benzamido moiety) and evaluate activity across assays. For example:
    • Antibacterial Activity : Correlate electron-withdrawing groups (e.g., -NO₂) with enhanced Gram-positive inhibition .
    • Anticancer Activity : Hydrophobic substituents (e.g., cyclopentane vs. cycloheptane rings) may improve membrane permeability and target engagement (e.g., tubulin inhibition) .
  • Mechanistic Studies : Use fluorescence polarization assays to quantify binding affinity to proposed targets (e.g., DNA gyrase for antibacterial activity) and rule off-target effects via kinome profiling .

Q. Q4. How can computational methods guide the design of derivatives with improved metabolic stability while retaining target affinity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict metabolic soft spots (e.g., demethylation of methoxy groups) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible regions. For example, shielding the cyclopenta[b]thiophene core with bulky substituents reduces oxidative metabolism .
  • In Silico Mutagenesis : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to enhance stability without disrupting binding .

Q. Q5. What experimental approaches are recommended for elucidating the mechanism of action in cell-based assays?

Methodological Answer:

  • Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) to pull down protein targets from lysates, followed by LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins (e.g., kinases) in the presence of the compound .

Q. Q6. How can researchers address challenges in solubility and bioavailability during preclinical development?

Methodological Answer:

  • Salt Formation : Pair the free base with counterions (e.g., hydrochloride) to improve aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release and enhanced tumor accumulation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that convert to the active form in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.